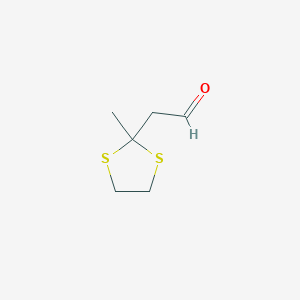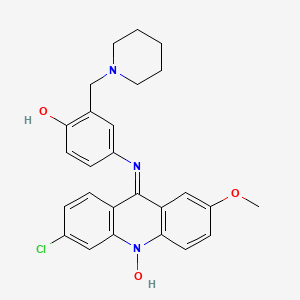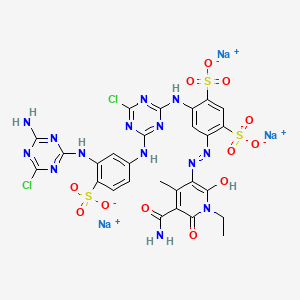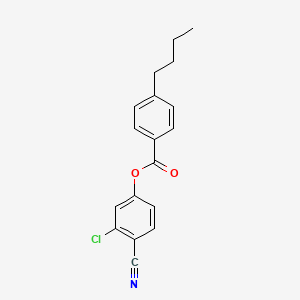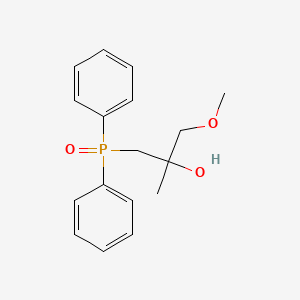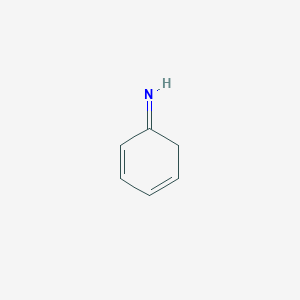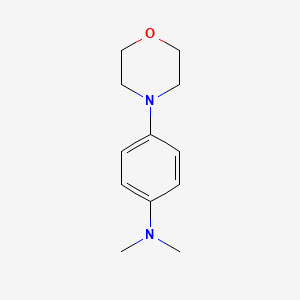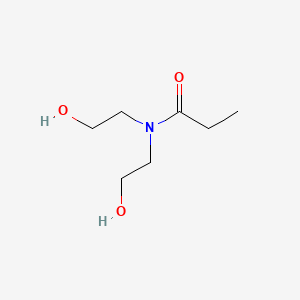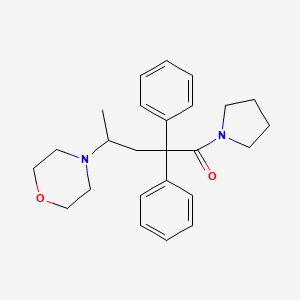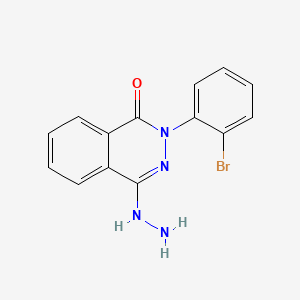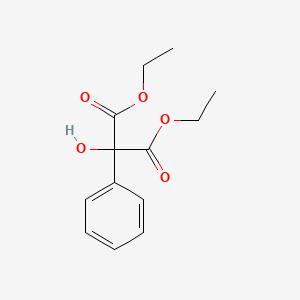
Diethyl hydroxy(phenyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Diethyl hydroxy(phenyl)propanedioate can be synthesized through the malonic ester synthesis. This method involves the alkylation of diethyl malonate with a suitable halide, followed by hydrolysis and decarboxylation. The general reaction conditions include the use of a strong base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include diethyl malonate, phenyl halides, and strong bases such as sodium ethoxide or potassium tert-butoxide. The reaction is carried out under controlled temperature and pressure conditions to maximize efficiency .
化学反应分析
Types of Reactions
Diethyl hydroxy(phenyl)propanedioate undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of diethyl oxo(phenyl)propanedioate.
Reduction: Formation of diethyl hydroxy(phenyl)propanediol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学研究应用
Diethyl hydroxy(phenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl hydroxy(phenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolate intermediates, which are highly nucleophilic and can participate in various substitution and addition reactions. The hydroxyphenyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
相似化合物的比较
Similar Compounds
Diethyl malonate: Lacks the hydroxyphenyl group, making it less reactive in certain substitution reactions.
Diethyl oxomalonate: Contains a carbonyl group instead of a hydroxy group, altering its reactivity.
Diethyl phenylmalonate: Similar structure but without the hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
Diethyl hydroxy(phenyl)propanedioate is unique due to the presence of both ester and hydroxyphenyl groups, which confer distinct reactivity and potential for diverse applications. The hydroxy group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
73640-03-6 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
diethyl 2-hydroxy-2-phenylpropanedioate |
InChI |
InChI=1S/C13H16O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h5-9,16H,3-4H2,1-2H3 |
InChI 键 |
BXDHPFGRKARXAL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


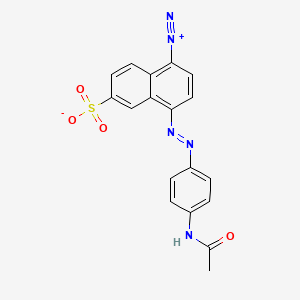

![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
